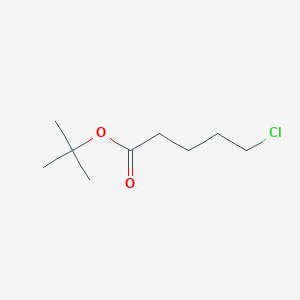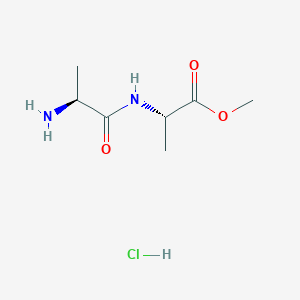
2-Acetoxy-4'-chlorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-4’-chlorobenzophenone is a chemical compound with the molecular formula C15H11ClO3 . It is also known by other names such as 2-ACETOXY-4’-CHLOROBENZOPHENONE and [2- (4-chlorobenzoyl)phenyl] acetate .
Molecular Structure Analysis
The molecular structure of 2-Acetoxy-4’-chlorobenzophenone consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The InChI string and Canonical SMILES provide more details about its structure .Physical And Chemical Properties Analysis
The molecular weight of 2-Acetoxy-4’-chlorobenzophenone is 274.70 g/mol . It has a complexity of 334 and a topological polar surface area of 43.4 Ų . It has no hydrogen bond donors but has 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis Improvements : Qiao De-yang (2010) discussed the synthesis of 4-Hydroxy-4′-chlorobenzophenone, a related compound, using Friedel-Crafts acylation, highlighting improvements in the synthetic process that reduce environmental pollution (Qiao De-yang, 2010).
Phase Transfer Catalysis : Li Ga (2014) described the use of TEBA as a phase-transfer catalyst in the synthesis of Fenofibrate acid from 4-hydroxy-4'-chlorobenzophenone, which is structurally similar to 2-Acetoxy-4'-chlorobenzophenone (Li Ga, 2014).
Nonlinear Optical Material : A study by R. Babu et al. (2004) on 2-amino-5-chlorobenzophenone, which shares a similar structure, revealed its potential as an organic nonlinear optical material, demonstrating its utility in advanced materials science (R. Babu et al., 2004).
Electrochemical Behavior : C. Amatore et al. (2008) investigated the electrochemical behaviors of 4-chlorobenzophenone and other compounds, examining their interactions with cyclodextrins. This study provides insight into the electrochemical properties of chlorobenzophenone derivatives (C. Amatore et al., 2008).
Pesticide Analysis : F. Omidi et al. (2014) explored the use of Molecular Imprinted Polymer Nanoparticles for the sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid, a compound related to 2-Acetoxy-4'-chlorobenzophenone, in complex matrices (F. Omidi et al., 2014).
Environmental Degradation Studies : Ying Wang et al. (2010) focused on the degradation of 2,4-dichlorphenol, a chlorinated compound like 2-Acetoxy-4'-chlorobenzophenone, over Er-chitosan-PbO2 electrodes, providing insights into environmental remediation techniques (Ying Wang et al., 2010).
Eigenschaften
IUPAC Name |
[2-(4-chlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDVONYBLNNEPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555423 |
Source


|
| Record name | 2-(4-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-4'-chlorobenzophenone | |
CAS RN |
890099-13-5 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)



![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)






